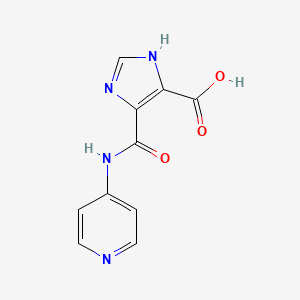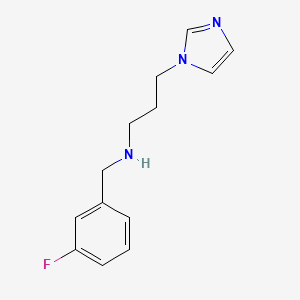
5-(ピリジン-4-イルカルバモイル)-3H-イミダゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows for diverse chemical reactivity and biological activity.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with various biological targets, making it a potential candidate for drug development, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation.
Biochemical Research: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
生化学分析
Biochemical Properties
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in regulating cell shape, motility, and proliferation . The interaction between 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid and ROCK is characterized by the compound binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to changes in cellular processes such as contraction, adhesion, and migration.
Cellular Effects
The effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to inhibit cell migration and proliferation by targeting ROCK . This inhibition affects cell signaling pathways, leading to reduced phosphorylation of myosin light chain (MLC), which is crucial for cell motility. Additionally, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of ROCK by binding to its active site . This binding prevents the phosphorylation of downstream targets such as MLC, leading to altered cellular functions. Additionally, the compound may interact with other biomolecules, such as GTPases, which play a role in cytoskeletal dynamics and cell signaling. These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of ROCK activity . Over time, the compound’s effects on cellular processes such as migration and proliferation become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid vary with dosage. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as esterases, which can hydrolyze the compound into inactive metabolites . This metabolic inactivation is crucial for regulating the compound’s activity and preventing potential toxicity. Additionally, the compound may affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ROCK and other target proteins . Additionally, post-translational modifications such as phosphorylation may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate.
Industrial Production Methods:
Industrial production of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated rings.
Substituted Derivatives: Products with various functional groups attached to the rings.
作用機序
The mechanism of action of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
類似化合物との比較
Imidazole-4-carboxylic acid: Lacks the pyridine moiety but shares the imidazole core.
Pyridine-4-carboxylic acid: Lacks the imidazole moiety but shares the pyridine core.
5-(Pyridin-4-yl)-3H-imidazole: Lacks the carbamoyl group but shares both the pyridine and imidazole cores.
Uniqueness:
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is unique due to the presence of both pyridine and imidazole rings, as well as the carbamoyl group. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














